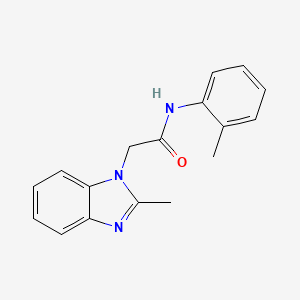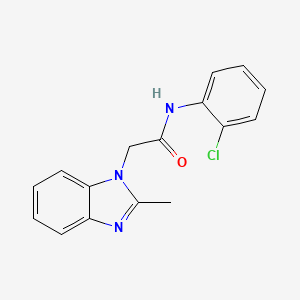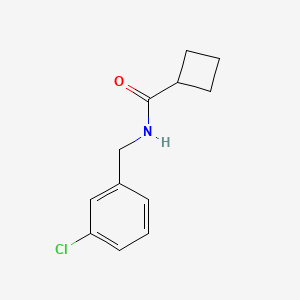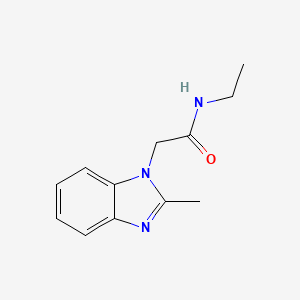
2-(2-methylphenoxy)-N~1~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenoxy)-N~1~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)acetamide, commonly known as MMDA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MMDA belongs to the class of benzoxadiazoles, which are known to exhibit diverse biological activities.
科学的研究の応用
MMDA has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent cytotoxicity against cancer cells and to inhibit the growth of tumor xenografts in mice. MMDA has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of MMDA is not fully understood. However, it is known to interact with various targets in the cell, including tubulin, histone deacetylases (HDACs), and heat shock protein 90 (HSP90). MMDA has been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. It also inhibits HDACs, leading to the activation of tumor suppressor genes and the induction of cell death. MMDA has also been shown to inhibit HSP90, leading to the degradation of client proteins involved in cancer cell survival.
Biochemical and Physiological Effects:
MMDA has been shown to exhibit potent cytotoxicity against cancer cells, with IC50 values in the nanomolar range. It has also been shown to induce apoptosis in cancer cells, as evidenced by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP). MMDA has been shown to inhibit the growth of tumor xenografts in mice, with no apparent toxicity to normal tissues. MMDA has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, as evidenced by the preservation of neuronal function and the reduction of neuroinflammation.
実験室実験の利点と制限
One advantage of using MMDA in lab experiments is its potent cytotoxicity against cancer cells, which makes it a promising candidate for cancer therapy. Another advantage is its neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation of using MMDA in lab experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability. Another limitation is its potential toxicity to normal cells, which may limit its therapeutic window.
将来の方向性
There are several future directions for the study of MMDA. One direction is to further elucidate its mechanism of action, particularly with regard to its interactions with tubulin, HDACs, and HSP90. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to enhance its therapeutic potential. Yet another direction is to explore its potential applications in other diseases, such as infectious diseases and autoimmune diseases.
合成法
The synthesis of MMDA involves the reaction of 2-(2-methylphenoxy)acetic acid with 7-morpholino-2,1,3-benzoxadiazol-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction typically occurs in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization.
特性
IUPAC Name |
2-(2-methylphenoxy)-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-13-4-2-3-5-16(13)26-12-17(24)20-14-6-7-15(19-18(14)21-27-22-19)23-8-10-25-11-9-23/h2-7H,8-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIUYCOPFPQJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C3=NON=C23)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B7460593.png)
![2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7460601.png)
![Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B7460606.png)



